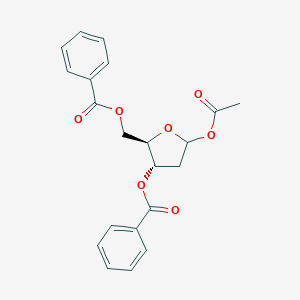

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose involves multi-step chemical reactions starting from basic sugar molecules like D-ribose. E. Recondo and H. Rinderknecht (1959) detailed a simple 3-step synthesis starting from D-Ribose, which is methylated and then benzoylated to produce the tri-O-benzoyl derivative, followed by acetolysis to yield the target compound with good purity (Recondo & Rinderknecht, 1959). Other approaches include starting from inosine or guanosine, as discussed by Ishikawa et al. (1960), demonstrating various methodologies to attain the compound, highlighting its accessibility and the versatility of synthetic routes (Ishikawa, Nomura, Ueda, Ikehara, & Mizuno, 1960).

Aplicaciones Científicas De Investigación

Benzofuran Derivatives and Biological Activities

Benzofuran is a key structural unit in many bioactive heterocycles, drawing attention for its vast biological activities. These include anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Benzofuran derivatives, sharing a structural resemblance with 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose, have been identified as potent inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. The therapeutic potential of these derivatives is significantly enhanced by the presence of specific functional groups, such as -OH, -OMe, sulfonamide, or halogen, which contribute to their increased activity compared to reference drugs (Dawood, 2019).

Synthesis and Drug Development

The synthetic versatility of benzofuran compounds, including those derived from 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose, allows for the development of novel drugs. Recent advancements have led to the synthesis of benzofuran derivatives with improved bioavailability, which facilitates once-daily dosing and potential applications in treating skin diseases such as cancer or psoriasis. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Antimicrobial and Antioxidant Properties

Benzofuran derivatives exhibit a wide range of biological activities, including antimicrobial and antioxidant effects. These compounds are found to be suitable structures for the development of new drugs, with some derivatives already used in clinical treatments for various skin diseases. The antimicrobial properties of benzofuran derivatives are particularly notable, positioning them as potential candidates for addressing antibiotic resistance issues (Hiremathad et al., 2015).

Mecanismo De Acción

Target of Action

It is known that this compound is a useful synthetic intermediate for the synthesis of anticancer and antiviral research chemicals .

Mode of Action

As a synthetic intermediate, it likely interacts with its targets to form more complex compounds that exert antiviral or anticancer effects .

Biochemical Pathways

Given its role as a synthetic intermediate in the production of antiviral and anticancer compounds, it can be inferred that it may be involved in pathways related to viral replication or cell proliferation .

Pharmacokinetics

As a synthetic intermediate, its bioavailability would likely depend on the properties of the final compound it is used to produce .

Result of Action

As a precursor for the synthesis of anticancer and antiviral compounds, it can be inferred that its action would ultimately contribute to the inhibition of cancer cell proliferation or viral replication .

Action Environment

As a synthetic intermediate, its stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other reactants .

Propiedades

IUPAC Name |

[(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAPNNOKHRHLI-PAMZHZACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

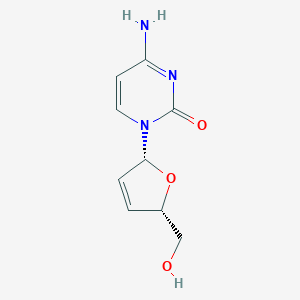

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

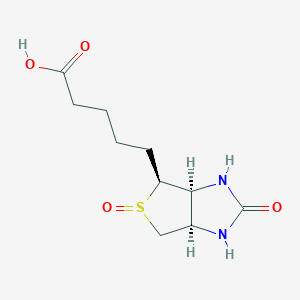

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)